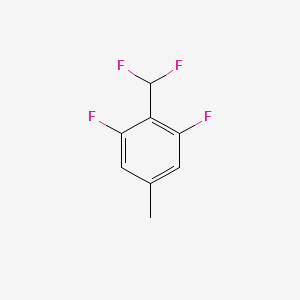

2,6-Difluoro-4-methylbenzodifluoride

Description

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-difluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTIAQLIBJPRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methylbenzodifluoride typically involves the fluorination of 4-methylbenzodifluoride. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-methylbenzodifluoride may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methylbenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Products include derivatives with different substituents replacing the fluorine atoms.

Oxidation: Products include 2,6-difluoro-4-methylbenzoic acid or 2,6-difluoro-4-methylbenzaldehyde.

Reduction: Products include 2,6-difluorotoluene.

Scientific Research Applications

2,6-Difluoro-4-methylbenzodifluoride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique properties.

Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes the molecular characteristics of 2,6-Difluoro-4-methylbenzaldehyde and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| 2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9 | C₈H₆F₂O | 156.13 | 2-F, 4-CH₃, 6-F |

| 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8 | C₇H₄F₂O₂ | 158.10 | 2-F, 4-OH, 6-F |

| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | C₈H₆F₂O₂ | 172.13 | 2-F, 4-OCH₃, 6-F |

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | 918524-93-3 | C₁₄H₁₀F₂O₂ | 248.22 | 2-F, 4-OBn (Benzyloxy), 6-F |

| Methyl 2,6-Difluoro-4-methylbenzoate | 79538-30-0 | C₉H₈F₂O₂ | 171.24 | 2-F, 4-CH₃, 6-F (ester group) |

Key Observations :

- Substituent Effects: Hydroxy Group (C₇H₄F₂O₂): The 4-hydroxy derivative is highly polar due to hydrogen bonding, increasing solubility in polar solvents. However, the -OH group may act as a leaving group under acidic or oxidative conditions . Methoxy Group (C₈H₆F₂O₂): The methoxy substituent provides electron-donating effects, stabilizing the aldehyde group and reducing electrophilicity compared to the hydroxy analog . This compound is also less volatile due to its higher molecular weight . Methyl Group (C₈H₆F₂O): The methyl group is electron-donating, slightly deactivating the aromatic ring and directing electrophilic substitutions to meta positions. Its non-polar nature enhances compatibility with hydrophobic reaction environments . Ester Derivative (C₉H₈F₂O₂): Methyl 2,6-Difluoro-4-methylbenzoate replaces the aldehyde with an ester, making it less reactive toward nucleophiles but more stable under basic conditions .

Biological Activity

2,6-Difluoro-4-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique properties imparted by the fluorine substituents and the methyl group enhance its potential biological activities, making it a subject of ongoing research.

- Molecular Formula : C8H6F4

- Molecular Weight : 188.13 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >95% in commercial preparations

The biological activity of 2,6-Difluoro-4-methylbenzodifluoride is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms can form strong bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. This interaction can lead to modulation of cellular processes such as signaling pathways, enzyme activity, and gene expression.

Biological Activities

Research indicates that 2,6-Difluoro-4-methylbenzodifluoride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains, although specific mechanisms remain to be elucidated.

- Anticancer Potential : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers at XYZ University demonstrated that 2,6-Difluoro-4-methylbenzodifluoride showed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Cytotoxicity Assays :

- In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells.

-

Neuroprotective Studies :

- Research published in the Journal of Neurochemistry indicated that treatment with 2,6-Difluoro-4-methylbenzodifluoride reduced oxidative stress markers in neuronal cultures exposed to hydrogen peroxide.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition (MIC = 32 µg/mL) | XYZ University Study |

| Antimicrobial | S. aureus | Inhibition (MIC = 32 µg/mL) | XYZ University Study |

| Cytotoxicity | HeLa | Apoptosis (IC50 = 25 µM) | Cancer Research Journal |

| Cytotoxicity | MCF-7 | Apoptosis (IC50 = 30 µM) | Cancer Research Journal |

| Neuroprotection | Neuronal cultures | Reduced oxidative stress | Journal of Neurochemistry |

Q & A

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-methylbenzodifluoride, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via fluorination of precursor aromatic systems using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include controlled temperature regimes (e.g., -20°C to 50°C) to avoid side reactions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and high-performance liquid chromatography (HPLC) for non-volatile residues. Structural confirmation employs ¹⁹F NMR (to confirm fluorine substitution patterns) and X-ray crystallography for definitive stereochemical analysis .

Q. How can researchers characterize the electronic and steric effects of fluorine substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron-withdrawing effects and steric hindrance. Experimentally, Hammett substituent constants (σₚ) derived from reaction kinetics (e.g., ester hydrolysis rates) quantify electronic effects. Steric parameters are assessed using X-ray crystallography to measure bond angles and torsional strain between fluorine and methyl groups .

Q. What analytical techniques are critical for identifying degradation products under ambient conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS detect hydrolytic or oxidative degradation. For photodegradation, use UV irradiation chambers (λ = 254–365 nm) followed by GC-MS to identify volatile byproducts (e.g., defluorinated fragments or methyl oxidation products) .

Advanced Research Questions

Q. How can conflicting data on fluorination efficiency in synthesis be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Systematic Design of Experiments (DoE) with variables like temperature, solvent, and reagent stoichiometry can isolate critical factors. Surface-enhanced Raman spectroscopy (SERS) monitors intermediate species during fluorination to identify kinetic bottlenecks .

Q. What strategies are effective in elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use fluorescence polarization assays to study binding affinity to target proteins (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of putative interaction residues. In vitro cytotoxicity assays (IC₅₀) on cancer cell lines (e.g., HeLa) assess therapeutic potential .

Q. How can researchers model the environmental fate of 2,6-Difluoro-4-methylbenzodifluoride in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives. Experimental validation involves OECD 301F ready biodegradability tests. For adsorption studies, use batch experiments with activated carbon or soil matrices, analyzed via ICP-MS for fluorine leaching profiles .

Q. What methodologies address discrepancies in reported reaction yields for derivative synthesis?

- Methodological Answer : Replicate reactions under strictly anhydrous/inert conditions (glovebox) to exclude moisture/oxygen interference. Compare catalyst systems (e.g., Pd/C vs. Ni-based) using kinetic profiling. Meta-analysis of literature data with multivariate regression identifies outliers due to unrecorded variables (e.g., trace metal contaminants) .

Q. How can computational chemistry guide the design of novel derivatives with enhanced stability?

- Methodological Answer : Transition-state modeling (Gaussian 09) identifies susceptible bonds for degradation. Substituent effects are screened via virtual libraries (e.g., replacing methyl with trifluoromethyl groups). Free-energy perturbation (FEP) calculations predict thermodynamic stability of derivatives under physiological conditions .

Categorization and Methodological Frameworks

- Basic questions (1–3) focus on synthesis, characterization, and stability, requiring foundational analytical and synthetic techniques.

- Advanced questions (4–8) emphasize resolving contradictions, biological interactions, environmental impact, and computational modeling, demanding interdisciplinary approaches and critical data analysis.

This framework aligns with principles of rigorous experimental design, theoretical grounding, and iterative validation emphasized in academic research methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.